molecular formula C7H11N3O B3220537 3-Hydrazinyl-6-methoxy-2-methylpyridine CAS No. 1197371-84-8

3-Hydrazinyl-6-methoxy-2-methylpyridine

Cat. No.: B3220537
CAS No.: 1197371-84-8
M. Wt: 153.18 g/mol
InChI Key: WKWKOQATODOPRJ-UHFFFAOYSA-N
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Description

3-Hydrazinyl-6-methoxy-2-methylpyridine: is an organic compound with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol This compound is characterized by the presence of a hydrazinyl group at the third position, a methoxy group at the sixth position, and a methyl group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydrazinyl-6-methoxy-2-methylpyridine typically involves the reaction of 6-methoxy-2-methylpyridine with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a solvent such as ethanol or methanol. The reaction proceeds as follows:

6-Methoxy-2-methylpyridine+Hydrazine hydrateThis compound\text{6-Methoxy-2-methylpyridine} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 6-Methoxy-2-methylpyridine+Hydrazine hydrate→this compound

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Hydrazinyl-6-methoxy-2-methylpyridine can undergo oxidation reactions, where the hydrazinyl group is oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The methoxy and hydrazinyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.

Major Products:

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazones or other reduced derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 3-Hydrazinyl-6-methoxy-2-methylpyridine is used as a building block in organic synthesis. It can be used to synthesize a variety of heterocyclic compounds, which are of interest in medicinal chemistry and materials science.

Biology: The compound has potential applications in the development of biologically active molecules. It can be used to synthesize compounds with potential antimicrobial, antiviral, or anticancer properties.

Medicine: Research is ongoing to explore the potential therapeutic applications of derivatives of this compound. These derivatives may serve as lead compounds for the development of new drugs.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and intermediates for various applications, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Hydrazinyl-6-methoxy-2-methylpyridine and its derivatives depends on the specific biological target or chemical reaction. Generally, the hydrazinyl group can act as a nucleophile, participating in various chemical reactions. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

    2-Hydroxy-6-methylpyridine: This compound has a hydroxyl group instead of a methoxy group and lacks the hydrazinyl group.

    3-Hydrazinyl-2-methylpyridine: Similar structure but lacks the methoxy group.

    6-Methoxy-2-methylpyridine: Lacks the hydrazinyl group.

Uniqueness: 3-Hydrazinyl-6-methoxy-2-methylpyridine is unique due to the presence of both hydrazinyl and methoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

(6-methoxy-2-methylpyridin-3-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5-6(10-8)3-4-7(9-5)11-2/h3-4,10H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWKOQATODOPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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